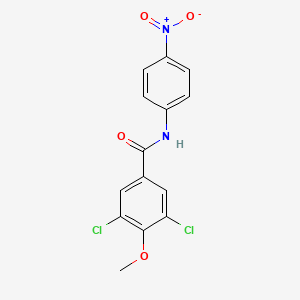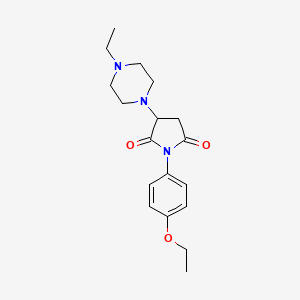![molecular formula C17H18ClNO2S B3929352 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide](/img/structure/B3929352.png)
2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide
Descripción general
Descripción
2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide, also known as CMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMPT is a propanamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer. In biochemistry, this compound has been studied for its interactions with enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug discovery tool.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide is not fully understood, but it has been shown to interact with enzymes and proteins in various ways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This compound has also been shown to interact with the ATP-binding site of protein kinases, which are involved in various cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2, which is involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound reduces inflammation in animal models of arthritis and inhibits the growth of tumors in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide in laboratory experiments include its high yield synthesis method, its potential as an anti-inflammatory agent and cancer treatment, and its interactions with enzymes and proteins. The limitations of using this compound in laboratory experiments include the limited understanding of its mechanism of action and its potential toxicity.
Direcciones Futuras
For research on 2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide include further studies on its mechanism of action, its potential as a drug discovery tool, and its interactions with enzymes and proteins. Additionally, studies on the toxicity of this compound and its potential side effects are needed. Further research on the potential applications of this compound in medicinal chemistry and pharmacology is also warranted.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[(4-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-12(22-16-9-5-14(18)6-10-16)17(20)19-11-13-3-7-15(21-2)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBDTIBXSPQFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)OC)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3929286.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929290.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)

![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929322.png)
![2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3929342.png)
![1-(4-chloro-2-nitrophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B3929345.png)

![10-acetyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929363.png)
![N-(3,4-dimethylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3929364.png)